molecular formula C14H21N3O B11799812 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine

Cat. No.: B11799812
M. Wt: 247.34 g/mol
InChI Key: QTCZPIBEWSBKQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is a heterocyclic compound that features both piperidine and morpholine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine typically involves the coupling of piperidine and morpholine derivatives. One common method is the Suzuki-Miyaura coupling reaction, which uses palladium as a catalyst and boron reagents . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-(Piperidin-2-yl)pyridin-2-yl)morpholine is unique due to its combination of piperidine and morpholine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C14H21N3O

Molecular Weight

247.34 g/mol

IUPAC Name

4-(3-piperidin-2-ylpyridin-2-yl)morpholine

InChI

InChI=1S/C14H21N3O/c1-2-6-15-13(5-1)12-4-3-7-16-14(12)17-8-10-18-11-9-17/h3-4,7,13,15H,1-2,5-6,8-11H2

InChI Key

QTCZPIBEWSBKQO-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=C(N=CC=C2)N3CCOCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.